molecular formula C10H10N2O3 B2985080 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione CAS No. 870692-82-3

2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione

Cat. No.: B2985080
CAS No.: 870692-82-3
M. Wt: 206.201
InChI Key: XZEKLDSAYFPKLQ-UHFFFAOYSA-N
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Description

Structure and Properties:
The compound is a bicyclic heterocycle featuring fused pyrrole and pyridine rings, with two ketone groups (diones) at positions 4 and 4. Substituents include a 2-acetyl (-COCH₃) and a 3-methyl (-CH₃) group. The molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 220.23 g/mol. The acetyl group enhances lipophilicity, while the methyl group contributes to steric effects.

Acetylation and methylation may be introduced via Friedel-Crafts or nucleophilic substitution reactions.

Potential Applications: Analogous compounds (e.g., pyridazine and pyrimidine diones) are explored as Bcl-xL inhibitors (anticancer agents, ) or TRPA1 modulators (pain/inflammation targets, ).

Properties

IUPAC Name

2-acetyl-3-methyl-1,7-dihydropyrrolo[3,2-c]pyridine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-4-8-6(11-9(4)5(2)13)3-7(14)12-10(8)15/h11H,3H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEKLDSAYFPKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)NC(=O)C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870692-82-3
Record name 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the condensation of a pyridine derivative with an acetyl group, followed by cyclization and oxidation steps. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[3,2-c]pyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but typical reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives might serve as inhibitors or activators of specific enzymes, providing insights into biochemical processes.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic properties. They might exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Heterocyclic Diones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity (If Reported) References
2-Acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione C₁₁H₁₂N₂O₃ 220.23 2-acetyl, 3-methyl Not reported -
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione (Parent core) C₇H₆N₂O₂ 150.14 Unsubstituted dione core Building block for drug discovery
3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propanoic acid C₁₀H₁₀N₂O₄ 222.20 Propanoic acid at position 6 Not reported; acidic group enhances solubility
7-Imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione C₁₃H₈N₂O₂S 256.28 Thieno ring, 7-imino, 2-phenyl Structural analog with sulfur heteroatom
5-Methyl-7-(2-methylpropyl)-2-[(naphthalen-1-yl)methyl]-3-(pyridin-4-yl)-... C₂₆H₂₇N₅O₂ 449.53 Pyrazolo-pyrimidine dione, bulky substituents Not reported; potential kinase inhibition

Structural and Electronic Differences

Core Heterocycle Variations: The pyrrolo[3,2-c]pyridine core (target compound) has nitrogen atoms at positions 1 and 3. In contrast, the thieno[3,2-c]pyridine analog () replaces one nitrogen with sulfur, increasing lipophilicity and altering π-electron distribution. The pyrazolo[3,4-d]pyrimidine-4,6-dione () combines pyrazole and pyrimidine rings, creating a larger, more rigid structure with enhanced steric hindrance.

Substituent Effects: The acetyl group in the target compound may improve membrane permeability compared to the unsubstituted parent dione (). The propanoic acid in the pyrrolo[3,4-b]pyridine analog () introduces acidity (pKa ~4-5), favoring aqueous solubility and ionic interactions in biological systems.

Biological Activity

2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C10H10N2O3
  • SMILES : CC1=C(NC2=C1C(=O)NC(=O)C2)C(=O)C
  • InChIKey : XZEKLDSAYFPKLQ-UHFFFAOYSA-N

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been suggested through its ability to inhibit bacterial growth. Similar pyridine derivatives have been documented for their effectiveness against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Studies indicate that pyrrolo[3,2-c]pyridine derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. Inhibition of DHFR can lead to antiproliferative effects in rapidly dividing cells such as those found in tumors or bacterial infections.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeReference
Pyrido[3,2-c]pyridine Derivative AAntitumor
Pyrido[3,2-c]pyridine Derivative BAntimicrobial
Pyrido[3,2-c]pyridine Derivative CDHFR Inhibition

Case Study 1 : A study conducted by Queener et al. evaluated the biological activity of a related compound as a lipophilic inhibitor of DHFR. The results indicated significant inhibition rates compared to control groups, suggesting that structural modifications could enhance the efficacy of this compound against similar targets .

Case Study 2 : Another investigation focused on the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives demonstrated notable antibacterial activity against resistant strains of Staphylococcus aureus. This highlights the potential for developing new antimicrobial agents based on the structural framework of this compound .

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